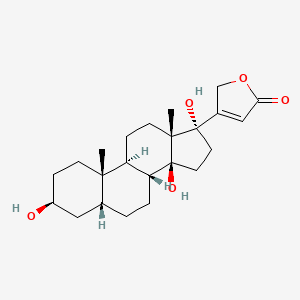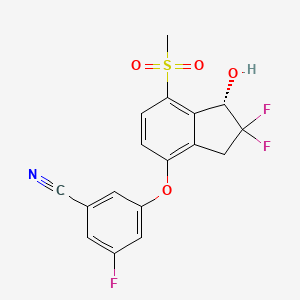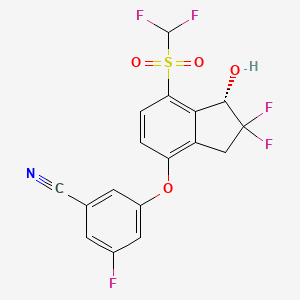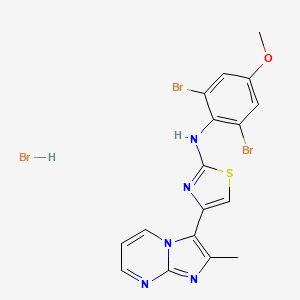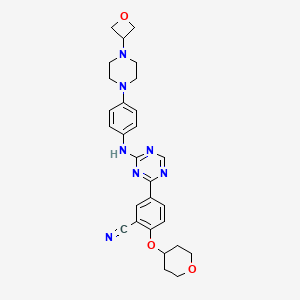
TBK1/IKKepsilon-IN-5
Übersicht
Beschreibung
TBK1/IKKepsilon-IN-5 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases play crucial roles in the regulation of immune responses, particularly in the production of type I interferons and other inflammatory cytokines. TBK1 and IκB kinase epsilon are involved in various cellular processes, including antiviral responses, autophagy, and cancer progression .
Wirkmechanismus
Target of Action
TBK1/IKKepsilon-IN-5 primarily targets TANK-binding kinase 1 (TBK1) and its homologue IκB kinase-ε (IKKε) . These are key signaling components in the production of type-I interferons, which have essential antiviral activities . They also induce pro-inflammatory responses that contribute to pathogen clearance .
Mode of Action
The compound inhibits TBK1/IKKε signaling through destabilization of TBK1/IKKε protein complexes . This inhibition suppresses TBK1/IKKε signaling . The mode of action of this compound is similar to that of BX795, which inhibits the catalytic activity of TBK1/IKKε by blocking their phosphorylation .
Pharmacokinetics
It is known that the compound acts by destabilizing tbk1/ikkε protein complexes , which suggests it interacts directly with these proteins.
Result of Action
The inhibition of TBK1/IKKε signaling by this compound attenuates cellular and molecular lung inflammation in SARS-CoV-2-challenged mice . This suggests that the compound could have potential therapeutic applications in conditions characterized by inflammation, such as viral infections.
Action Environment
It is known that tbk1 can be activated by pathogen-associated molecular patterns (pamps), inflammatory cytokines, and oncogenic kinases . Therefore, these factors could potentially influence the action of this compound.
Biochemische Analyse
Biochemical Properties
TBK1/IKKepsilon-IN-5 interacts with several biomolecules, including enzymes and proteins. It is a key signaling component in the production of type-I interferons, which have essential antiviral activities . It is also known to interact with the effector proteins TANK and TRAF2 . These interactions are crucial for the activation of transcription factors IRF3 and IRF7 in the type I interferon response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress cellular and molecular lung inflammation in SARS-CoV-2-challenged mice . It also plays a role in cell proliferation and vesicle transport .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon recognition of an upstream signal and recruitment to signaling complexes, TBK1 becomes activated either through local clustering of TBK1 molecules or by IKKβ phosphorylation of TBK1 serine residue 172 within its kinase domain activation loop . This leads to the formation of a productive active site center .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While initially protective, sustained engagement of type-I interferons is associated with damaging hyper-inflammation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, specific ablation of TBK1 in adipocytes reduced high-fat diet-induced obesity but showed glucose intolerance and insulin resistance
Metabolic Pathways
This compound is involved in several metabolic pathways. It coordinates inflammation and metabolism by regulating downstream signaling pathways . It also regulates autophagy, mitochondrial metabolism, and cellular proliferation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. For instance, phospho-TBK1 exhibited mitochondrial localization in HeLa and HepG2 cells . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TBK1/IKKepsilon-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
TBK1/IKKepsilon-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
TBK1/IKKepsilon-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the roles of TBK1 and IκB kinase epsilon in various chemical reactions and pathways.
Biology: Employed in research to understand the molecular mechanisms of immune responses, autophagy, and cell signaling.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TBK1 and IκB kinase epsilon
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to TBK1/IKKepsilon-IN-5 in terms of their target and mechanism of action. These include:
Amlexanox: A dual inhibitor of TBK1 and IκB kinase epsilon, used in research for its anti-inflammatory and anti-cancer properties.
BX795: Another dual inhibitor that targets TBK1 and IκB kinase epsilon, known for its role in modulating immune responses.
MRT67307: A small molecule inhibitor that specifically targets TBK1 and IκB kinase epsilon, used in studies related to inflammation and immune signaling
Uniqueness
This compound is unique in its specific binding affinity and selectivity for TBK1 and IκB kinase epsilon. This selectivity allows for more precise modulation of these kinases’ activities, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFLAQHGHBIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)
